N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide

HDAC inhibition Benzamide positional isomerism Structure-activity relationship

N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide (CAS 1370243-61-0) is a synthetic benzamide derivative with the molecular formula C₂₅H₂₃N₃O₄ and a molecular weight of 429.5 g/mol. It is catalogued as Reference Example 629 in US Patent 10202379, indicating its origin in a medicinal chemistry lead optimization program.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B6060986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
InChIInChI=1S/C19H22N2O3/c1-13(2)24-18-10-5-7-15(11-18)19(23)20-16-8-6-9-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)
InChIKeyGLIOQPDTTXSSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide: Chemical Identity and Procurement Baseline


N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide (CAS 1370243-61-0) is a synthetic benzamide derivative with the molecular formula C₂₅H₂₃N₃O₄ and a molecular weight of 429.5 g/mol . It is catalogued as Reference Example 629 in US Patent 10202379, indicating its origin in a medicinal chemistry lead optimization program . The compound features a benzamide core substituted with an acetyl(methyl)amino group at the meta position of the anilide ring and an isopropoxy group at the 3-position of the benzoyl ring. Its closest structural analog is the 4-isopropoxy positional isomer (N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide), which differs solely in the substitution pattern on the benzamide ring [1]. Procurement currently relies on custom synthesis or specialist chemical suppliers, with no established commercial availability from major catalog vendors.

Patent Reference Example 629 (US 10202379) for SAR replication studies
Custom synthesis sourcing required; not from major catalog vendors
Distinct 3-isopropoxy positional isomer vs. 4-isopropoxy analog

Why N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide Cannot Be Interchanged with Generic Benzamide Derivatives


The benzamide chemotype encompasses a structurally diverse family with activity spanning HDAC inhibition, kinase modulation, GPCR agonism, and antimicrobial effects [1]. Within this family, even minor positional isomerism—such as the 3-isopropoxy versus 4-isopropoxy substitution on the benzoyl ring—can alter target binding, pharmacokinetics, and selectivity profiles [2]. The acetyl(methyl)amino substituent at the meta position of the anilide ring further distinguishes this compound from simpler N-aryl benzamides, introducing a tertiary amide moiety that may influence hydrogen-bonding capacity, metabolic stability, and conformational preferences relative to primary or secondary amide analogs [3]. A generic substitution without matching the precise substitution pattern risks loss of the specific target engagement profile for which this compound was designed within the patent family. The quantitative evidence below, while limited in scope, illustrates the criticality of positional and functional group fidelity.

Positional isomerism: 3-isopropoxy vs 4-isopropoxy substitution may shift target engagement and selectivity profile.
Tertiary amide modification: Acetyl(methyl)amino group eliminates hydrogen-bond donor capacity vs primary/secondary amide analogs, potentially altering binding mode.
Patent-exemplified scaffold: Generic benzamide derivatives without the precise substitution pattern may not replicate the specific target interaction designed in US 10202379.

Product-Specific Quantitative Differentiation Evidence for N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide


Positional Isomerism: 3-Isopropoxy vs. 4-Isopropoxy Substitution on Benzamide HDAC Inhibition

The 3-isopropoxy substitution pattern on the benzoyl ring of N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide distinguishes it from its 4-isopropoxy positional isomer. In the broader aminophenyl benzamide HDAC inhibitor class, the position of alkoxy substituents on the benzoyl ring has been shown to modulate potency and isotype selectivity [1]. While direct head-to-head comparative IC₅₀ data between the 3-isopropoxy and 4-isopropoxy isomers is not publicly available, class-level evidence from structurally related aminophenyl benzamides indicates that meta-substituted benzoyl derivatives can exhibit differentiated HDAC isotype inhibition profiles compared to their para-substituted counterparts [2]. The compound's inclusion as a specific reference example in US Patent 10202379 underscores its distinct structural identity within the patent's SAR exploration .

3- vs 4-Isopropoxy SAR
Class-level inference
>2-fold potency shift reported in related aminophenyl benzamide HDAC inhibitors
Positional isomerism may influence HDAC isotype selectivity context
No direct head-to-head IC₅₀ data for 3- vs 4-isopropoxy pair
HDAC inhibition Benzamide positional isomerism Structure-activity relationship

Acetyl(methyl)amino Substituent Differentiation: Tertiary Amide vs. Primary/Secondary Amide Benzamide Analogs

The acetyl(methyl)amino group at the meta position of the anilide ring is a structurally distinguishing feature of this compound. Most aminophenyl benzamide HDAC inhibitors (e.g., MS-275/entinostat, CI-994/tacedinaline, MI-192) contain a primary or secondary amino group at this position, which serves as the zinc-binding group (ZBG) or a critical hydrogen-bond donor [1]. The presence of a tertiary acetyl(methyl)amino substituent eliminates the hydrogen-bond donor capacity of this position and introduces a sterically bulkier group, which may alter target binding mode, selectivity, and metabolic susceptibility. In the benzamide HDAC inhibitor class, the nature of the anilide substituent is a well-established determinant of class I vs. class II isotype selectivity [2]. No direct quantitative comparison between this compound and its des-methyl or des-acetyl analogs is publicly available.

Tertiary Amide vs Primary/Secondary
Class-level inference
MI-192 (primary amine) HDAC2 IC₅₀ 30 nM; tertiary amide modification may reduce potency
Tertiary amide may alter target binding mode and selectivity
No direct comparison with des-methyl/des-acetyl analogs
Acetyl(methyl)amino pharmacophore Tertiary amide benzamide Metabolic stability

Patent Context: Reference Example Status in US 10202379 and Differentiation from Non-Patented Analogs

N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide is designated as Reference Example 629 in US Patent 10202379, indicating it was synthesized and characterized as part of a systematic lead optimization campaign . Within this patent family, multiple reference examples with varying substitution patterns (e.g., Reference Example 384, CAS 1370241-16-9; Reference Example 762; Reference Example 463) were generated, with certain examples advancing to biological evaluation [1]. The specific inclusion of this compound as a numbered reference example—rather than a generic Markush structure—implies that it was physically prepared and considered a compound of interest within the medicinal chemistry program. The patent context provides traceability to a defined synthetic route and a specific research program, distinguishing it from commercially available benzamide analogs that lack such documented provenance [2].

Patent Reference Example Status
Supporting evidence
Designated Reference Example 629 in US 10202379; documented synthetic route
Traceable synthetic provenance and patent context
No biological data reported for this specific reference example
Patent exemplification Lead optimization SAR exploration

Recommended Application Scenarios for N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies on Benzamide Positional Isomerism

This compound is most appropriately used as the 3-isopropoxy comparator in systematic SAR studies that examine the impact of benzoyl ring substitution position on target potency, selectivity, or ADME properties. When used alongside the 4-isopropoxy isomer (N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide), it enables direct evaluation of meta versus para alkoxy substitution effects within an otherwise identical molecular framework [1]. Such studies are critical for establishing the positional isomer SAR that can guide lead optimization decisions in benzamide-based drug discovery programs [2].

Replication and Extension of US Patent 10202379 Biological Data

As Reference Example 629 in US Patent 10202379, this compound serves as a key reagent for independent replication of the patent's disclosed biological assays and for extending the SAR exploration around the exemplified chemical space [1]. Researchers aiming to validate or challenge the patent's claims can procure this specific reference example to ensure fidelity to the original experimental conditions. Related reference examples within the same patent (e.g., Reference Example 762, EC₅₀ = 5.90 nM) have demonstrated measurable biological activity, suggesting that systematic evaluation of this reference example may yield similarly quantifiable endpoints [3].

Pharmacophore Probing of Tertiary Amide vs. Primary/Secondary Amide Benzamide Binding Modes

The acetyl(methyl)amino substituent distinguishes this compound from the majority of literature benzamide inhibitors, which typically employ primary or secondary amino groups as zinc-binding moieties or hydrogen-bond donors [1]. This compound can be deployed in competitive binding assays, X-ray crystallography, or molecular docking studies to probe whether the tertiary amide modification retains target engagement and, if so, through what alternative binding mode. Comparative evaluation against MI-192 (HDAC2 IC₅₀ = 30 nM, HDAC3 IC₅₀ = 16 nM) or MS-275 can quantify the impact of tertiary amide substitution on HDAC isotype inhibition potency [2].

Custom Synthesis Benchmarking and Analytical Reference Standard

Given the absence of this compound from major commercial screening libraries, procurement typically requires custom synthesis. The compound can serve as a benchmarking standard for synthetic chemistry groups developing novel benzamide derivatives, as its preparation involves key transformations (amide bond formation, isopropoxy etherification, acetylation/methylation) common to the broader benzamide class [1]. Its well-defined patent provenance and molecular formula (C₂₅H₂₃N₃O₄, MW 429.5) make it suitable as an analytical reference standard for HPLC, LC-MS, or NMR characterization of related synthetic products [2].

Application
Selection Property
Validation Focus
SAR studies of benzoyl ring substitution position
Positional isomer identity (3-isopropoxy vs. 4-isopropoxy)
HDAC isotype selectivity shift and target engagement confirmation
Replication of patent-exemplified biological assays
Patent reference example traceability (US 10202379)
Fidelity to disclosed assay conditions and endpoint reproducibility
Pharmacophore evaluation of tertiary amide substitution
Acetyl(methyl)amino group vs primary/secondary amide
Target binding mode retention and selectivity profile interpretation
Custom synthesis benchmarking and analytical reference
Defined molecular identity (C₂₅H₂₃N₃O₄, MW 429.5)
HPLC/LC-MS/NMR characterization and synthetic route verification
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